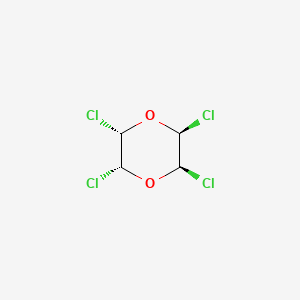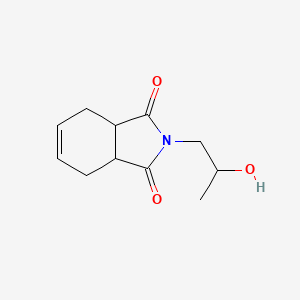
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is a chemical compound with a unique structure that includes a hydroxypropyl group and a tetrahydroisoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of reversible addition–fragmentation chain transfer (RAFT) polymerization to prepare hyperbranched polymers containing the hydroxypropyl group . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization techniques, such as dispersion polymerization, to create nanogels or other polymer-based materials . These methods are designed to be scalable and efficient, allowing for the production of significant quantities of the compound for various applications.
化学反应分析
Types of Reactions
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has several scientific research applications:
作用机制
The mechanism of action of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves its interaction with biological molecules and cellular structures. The hydroxypropyl group enhances its solubility and facilitates its incorporation into polymer matrices. In drug delivery applications, the compound forms nanogels that can encapsulate drugs, protecting them from degradation and allowing for controlled release at the target site .
相似化合物的比较
Similar Compounds
2-Hydroxypropyl methacrylamide: Similar in structure but used primarily in polymer science for creating hydrogels and nanogels.
Hydroxypropyl cellulose: Used as a thickener and stabilizer in pharmaceuticals and cosmetics.
Methacrylic acid, 2-hydroxypropyl ester: Utilized in food packaging and coatings.
Uniqueness
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione stands out due to its unique combination of a hydroxypropyl group and a tetrahydroisoindole core, which imparts specific properties such as enhanced solubility and the ability to form stable nanogels. These characteristics make it particularly valuable in drug delivery and advanced material applications.
属性
CAS 编号 |
53185-49-2 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-(2-hydroxypropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H15NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-3,7-9,13H,4-6H2,1H3 |
InChI 键 |
LSBJMMZSEFFDEM-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=O)C2CC=CCC2C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
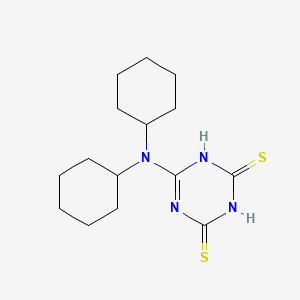
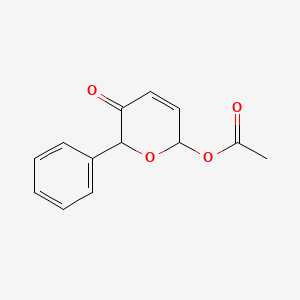
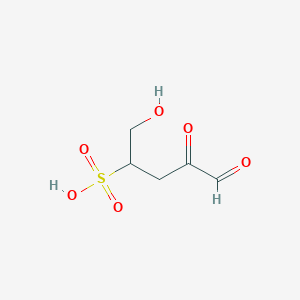
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
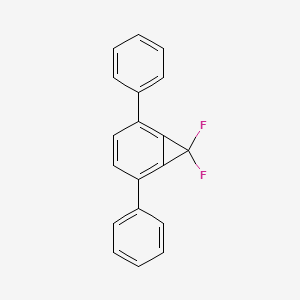

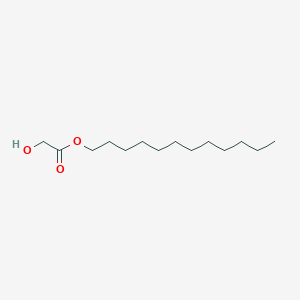
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
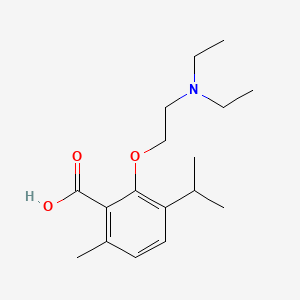
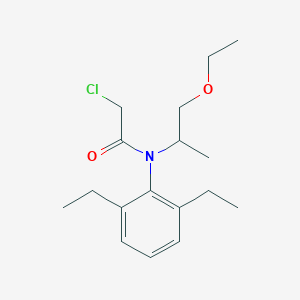
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

